4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid
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Overview
Description
The compound is a benzoic acid derivative with a tetrazole and methoxyphenyl group attached via a thioether and amide linkage . Benzoic acid derivatives are commonly used in organic synthesis and can have various applications depending on their substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the tetrazole and methoxyphenyl groups. These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, benzoic acid derivatives are known to undergo various reactions. For example, they can react with bases to form salts, with alcohols to form esters, and can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar tetrazole and carboxylic acid groups could increase its solubility in polar solvents .Scientific Research Applications
Bioactive Compound Identification
Research on marine-derived fungi, such as Aspergillus carneus, has led to the isolation of phenyl ether derivatives exhibiting significant antioxidant activities. These studies highlight the potential of marine resources in discovering new compounds with pharmacological importance (Lan-lan Xu et al., 2017).
Antibacterial Activity
The synthesis and testing of novel ester/hybrid derivatives of vanillic acid, a known flavoring agent, have shown potential antibacterial properties. This approach demonstrates the utility of combinatorial synthesis in generating potent chemotherapeutic agents (Maruti S. Satpute et al., 2019).
Synthesis Methodologies
Advanced synthesis techniques have been employed to create p-aminobenzoic acid diamides based on specific carboxylic acid derivatives, showcasing the versatility of organic synthesis in producing structurally complex molecules (A. A. Agekyan et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-11(16(24)19-13-5-3-12(4-6-13)17(25)26)28-18-20-21-22-23(18)14-7-9-15(27-2)10-8-14/h3-11H,1-2H3,(H,19,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUJWIJGUYSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)O)SC2=NN=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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